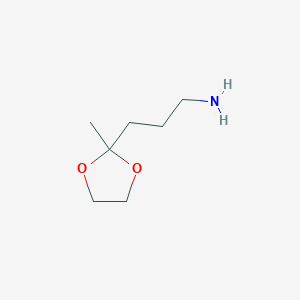

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

描述

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine is designated by the CAS Registry Number 66442-97-5 . Its systematic IUPAC name reflects its structure: a 1,3-dioxolane ring substituted at the 2-position with a methyl group and at the 3-position with a propanamine chain. The molecular formula is C₇H₁₅NO₂ , with a molecular weight of 145.20 g/mol .

Structural Relationship to Dioxolane Derivatives

The core structure is a 1,3-dioxolane ring , a five-membered cyclic acetal formed via the reaction of a carbonyl compound (e.g., acetone) with ethylene glycol under acidic conditions. Key structural features include:

- 2-Methyl substituent : A methyl group attached to the dioxolane ring at position 2, derived from the ketone precursor.

- 3-Propanamine chain : A three-carbon chain terminating in a primary amine (-NH₂) at position 3 of the dioxolane ring.

Comparative Structural Analysis

| Feature | Parent Dioxolane | This compound |

|---|---|---|

| Core Ring | 1,3-Dioxolane | 1,3-Dioxolane with 2-methyl substitution |

| Substituents | None or simple alkyl groups | 3-Propanamine chain |

| Functional Groups | Ether oxygens | Amine (-NH₂), ether oxygens |

| Applications | Solvent, protecting group | Intermediate in organic synthesis |

This compound’s structure diverges from simpler dioxolane derivatives (e.g., 2,2-Dimethyl-1,3-dioxolane ) by incorporating a bioactive amine group, enhancing its utility in medicinal chemistry.

属性

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXCMWOVRDQPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339912 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66442-97-5 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the 2-Methyl-1,3-dioxolane Ring

The dioxolane ring is a key structural element in the compound and is typically synthesized through acetalization of a suitable aldehyde or ketone with ethylene glycol under acidic conditions.

- Typical reaction: Acetone reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) to form 2-methyl-1,3-dioxolane.

- Mechanism: The acid catalyzes the nucleophilic attack of ethylene glycol’s hydroxyl groups on the carbonyl carbon of acetone, followed by ring closure and water elimination to yield the dioxolane ring.

- Industrial scale: Methods such as solid-state polycondensation (SSP) processes have been developed to manufacture 2-methyl-1,3-dioxolane efficiently, where acetaldehyde-containing process gases are scrubbed with ethylene glycol and acid catalysts to produce the dioxolane ring compound in liquid form suitable for further synthesis steps.

Introduction of the Propanamine Side Chain

The propanamine group is introduced through functionalization of the dioxolane ring or by attaching the propylamine chain to a suitable intermediate.

- Reductive amination: A common approach involves reductive amination where an aldehyde or ketone precursor bearing the dioxolane ring is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride. This step converts the carbonyl group into an amine functionality.

- Alkylation/acylation: Alternatively, alkylation of the dioxolane ring with a suitable propyl halide or acylation followed by reduction can be employed to introduce the propylamine chain.

- Reaction conditions: These reactions are typically carried out under controlled pH and temperature to optimize yield and minimize side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Acetalization | Acetone + Ethylene glycol + Acid catalyst | Acidic medium, reflux or SSP process | 2-Methyl-1,3-dioxolane |

| 2 | Functionalization | Dioxolane intermediate + Propyl halide or aldehyde | Reductive amination with NaBH3CN or NaBH4, mild temperature | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine |

Industrial and Laboratory Scale Production

- Laboratory scale: The synthesis typically involves batch reactions with purification by distillation or chromatography, focusing on purity and yield optimization.

- Industrial scale: Advanced methods such as continuous flow reactors and gas scrubbing units integrated with acid catalysts are used to produce the dioxolane intermediate efficiently. These methods enable large-scale production with high throughput and reduced impurities.

Research Findings Supporting Preparation Methods

- The acetalization step to form the dioxolane ring is well-documented as efficient and selective under acid catalysis, with the possibility of using heterogeneous acid catalysts to facilitate product separation.

- Reductive amination is favored for the introduction of the amine group due to its mild conditions and high selectivity, minimizing over-reduction or side product formation.

- The presence of the dioxolane ring stabilizes the intermediate compounds and influences the reactivity of the amine group, which is important for downstream applications in medicinal chemistry.

Notes on Chemical Reactivity and Optimization

- The compound’s functional groups allow for various transformations; however, for preparation purposes, controlling reaction conditions such as pH, temperature, and catalyst type is crucial to avoid ring-opening or side reactions.

- The use of acid catalysts in the acetalization step and mild reducing agents in the amination step ensures the integrity of the dioxolane ring while achieving high conversion to the target amine.

Summary Table of Preparation Methods

化学反应分析

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) serves as a strong nucleophile, participating in alkylation and acylation reactions:

Key Reactions:

These reactions typically proceed at 0–25°C in aprotic solvents, with yields influenced by steric hindrance from the dioxolane ring .

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis, a critical reaction for controlled release of carbonyl compounds:

Hydrolysis Mechanism:

This reaction finds utility in prodrug activation strategies, where the dioxolane acts as a protecting group.

Condensation Reactions

The amine group participates in Schiff base formation and heterocyclic syntheses:

Documented Examples:

| Application | Partner Compound | Product Class | Reference |

|---|---|---|---|

| Schiff Bases | Aromatic aldehydes | Imine derivatives | General reactivity |

| Cyclocondensation | β-Ketoesters | Pyrrolidine analogs | Similar triazole syntheses |

For example, reaction with 4-nitrobenzaldehyde yields a crystalline Schiff base (m.p. 128–130°C), characterized by IR ν(C=N) at 1620 cm⁻¹ .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal Binding Studies:

| Metal Ion | Stoichiometry (L:M) | Application |

|---|---|---|

| Cu(II) | 2:1 | Catalytic oxidation systems |

| Pd(II) | 1:1 | Cross-coupling catalysis |

Structural analysis of Pd complexes shows square-planar geometry with δ(NH₂) at 8.2 ppm in -NMR .

Stability and Side Reactions

Critical Stability Data:

-

Light Sensitivity: Forms oxidative byproducts under UV exposure

-

pH Sensitivity: Stable in pH 4–9; rapid degradation in strong acids/bases

Storage recommendations include amber glass containers at 2–8°C under nitrogen .

Industrial-Scale Optimization

Process Parameters for Key Reactions:

| Reaction | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Acylation | DCM | 0°C → RT | DMAP | 78% |

| Hydrolysis | EtOH/H₂O | 70°C | HCl | 92% |

| Reductive Amination | MeOH | 25°C | NaBH₃CN | 65% |

Scale-up challenges include managing exotherms during acylations and minimizing ethylene glycol byproducts during hydrolysis .

科学研究应用

Pharmaceutical Applications

One of the most significant applications of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine is in the pharmaceutical industry. Its structural features allow it to function as a building block for various drug molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of dioxolane have been studied for their effectiveness against bacteria and fungi. A notable study demonstrated that certain dioxolane derivatives were effective against pathogens such as Candida albicans and Staphylococcus aureus .

Case Study: Synthesis of Antimicrobial Agents

A study focused on synthesizing antimicrobial agents derived from dioxolane compounds showed that modifications to the dioxolane structure could enhance antimicrobial efficacy. The researchers synthesized various derivatives and tested them against a range of microbial strains, finding promising results that suggest potential therapeutic applications .

Biochemical Applications

In biochemistry, this compound can serve as a reagent or solvent in various reactions due to its favorable solubility properties.

Use as a Solvent

The compound has been explored as a bio-based solvent alternative in chemical processes. Its low toxicity and favorable solubility parameters make it an attractive candidate for green chemistry applications. A study highlighted the development of bio-based solvents using similar dioxolane structures, emphasizing their potential in reducing environmental impact while maintaining efficiency in chemical reactions .

Material Science Applications

In materials science, the unique properties of this compound can be harnessed for creating advanced materials.

Polymer Chemistry

The compound can be used as a monomer in polymer synthesis. Its ability to form stable bonds can lead to the development of polymers with desirable mechanical and thermal properties. Research has indicated that incorporating such compounds into polymer matrices can enhance performance characteristics .

Data Table: Summary of Applications

作用机制

The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the propanamine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

相似化合物的比较

Functional Group and Structural Analysis

The following compounds share structural motifs with 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine, such as the 1,3-dioxolane ring or amine functionality, but differ in key substituents:

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | C₇H₁₅NO₂ | Primary amine, 1,3-dioxolane | 145.2 | 66442-97-5 |

| 3-(1H-Imidazol-2-yl)-1-propanamine | C₆H₁₁N₃ | Primary amine, imidazole ring | 125.17 | 41306-56-3 |

| 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid | C₇H₁₂O₃ | Carboxylic acid, 1,3-dioxolane | 144.17 | Not specified |

| Cyclopentanone, 3-(2-methyl-1,3-dioxolan-2-yl) | C₉H₁₄O₃ | Ketone, 1,3-dioxolane | 170.21 | 413621-74-6 |

| 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine | C₁₄H₂₃NO₃ | Secondary amine, methoxy groups | 253.34 | Not specified |

Physicochemical Properties

- Solubility : The dioxolane ring in this compound improves water solubility compared to purely aliphatic amines. In contrast, the imidazole derivative (C₆H₁₁N₃) has lower solubility due to aromatic stacking .

- Stability: The dioxolane group is acid-labile, making it suitable for controlled release in acidic environments . Propanoic acid derivatives (e.g., C₇H₁₂O₃) are more stable but prone to decarboxylation at high temperatures .

Research Findings and Industrial Relevance

- Bioconjugation : this compound is critical in synthesizing PEGylated linkers for oxime ligation in protein modification, a strategy employed in drug delivery systems .

生物活性

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine, with the chemical formula and CAS No. 66442-97-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula:

- Molecular Weight: 145.2 g/mol

- Structure: The compound features a propanamine group attached to a dioxolane ring, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

-

Therapeutic Potential:

- Investigations suggest that this compound may possess anti-inflammatory , analgesic , and antimicrobial properties, making it a candidate for drug development.

- It has been explored as a lead compound in the synthesis of pharmaceuticals aimed at treating various conditions.

-

Mechanism of Action:

- The compound likely interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and trigger downstream effects relevant to cellular processes.

- Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its use in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylpropanamine | Simple amine structure | Lacks dioxolane ring; primarily used in synthesis |

| 3-Aminopropanol | Contains primary amine | More polar; different reactivity profile |

| 4-Hydroxyproline | Contains hydroxyl group | Important in collagen synthesis |

| 5-Hydroxytryptamine | Indole derivative | Involved in neurotransmission |

The presence of the dioxolane ring in this compound distinguishes it from these compounds, potentially contributing to unique biological activities and applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study exploring its interaction with proteins indicated that it might influence various biological pathways through binding affinity studies. This research is essential for understanding how the compound can be utilized in therapeutic contexts.

- Another investigation focused on the stereoselective formation of substituted 1,3-dioxolanes using this compound as a precursor. The results showed promising outcomes in terms of reaction efficiency and product diversity.

Applications

The potential applications of this compound span various fields:

- Medicinal Chemistry: Its biological properties make it a candidate for drug development targeting inflammation and infection.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in creating bioactive compounds.

常见问题

Q. What are the recommended safety protocols for handling 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety protocols, including:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste disposal services to mitigate environmental risks .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Maintain SDS documentation for emergency reference .

Q. How can researchers design efficient synthetic routes for this compound?

- Methodological Answer :

- Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict viable reaction pathways and intermediates. Tools like Gaussian or ORCA can identify low-energy transition states .

- Iterative Optimization : Combine computational predictions with small-scale experiments (e.g., 0.1 mmol trials) to validate yields. Adjust catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF for polar aprotic conditions) iteratively .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the dioxolane ring (δ 1.3–1.5 ppm for methyl groups) and amine proton shifts (δ 1.8–2.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 160.1334) and fragmentation patterns.

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3350 cm, C-O-C at 1250 cm) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Use a 2 factorial design to test critical parameters (e.g., temperature: 60–100°C, catalyst loading: 5–10 mol%, reaction time: 12–24 hrs).

- Data Analysis : Apply ANOVA to identify significant factors. For example, a Pareto chart may reveal temperature as the dominant variable (p < 0.05) affecting yield .

- Response Surface Methodology (RSM) : Refine optimal conditions using central composite design (CCD) to maximize yield (>85%) .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Sampling : Use meta-dynamics or NEB (Nudged Elastic Band) simulations to map potential energy surfaces for nucleophilic substitutions or ring-opening reactions .

- Machine Learning (ML) : Train ML models on existing kinetic data (e.g., Arrhenius parameters) to predict activation barriers for new reaction environments. Tools like Chemprop or DeepChem are recommended .

Q. How should researchers resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 3–10 buffers, 25°C) to isolate confounding variables like trace moisture or oxygen .

- Multi-technique Validation : Correlate HPLC purity data (e.g., retention time shifts) with -NMR peak broadening to confirm hydrolysis or decomposition pathways .

- Mechanistic Studies : Use isotopic labeling (e.g., ) to track proton exchange rates in acidic/basic media .

Q. What methodologies enable the study of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., monoamine oxidases). Focus on hydrogen-bonding interactions with the dioxolane oxygen .

- In Vitro Assays : Perform fluorometric assays (e.g., FLIPR Tetra for calcium signaling) to evaluate receptor modulation in cell lines (e.g., HEK293) .

- Metabolite Profiling : Use LC-MS/MS to identify metabolic products in liver microsome models, noting hydrolyzed derivatives (e.g., 3-aminopropanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。